N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021058-95-6
VCID: VC7347053
InChI: InChI=1S/C17H14FN3O2S2/c18-11-3-5-12(6-4-11)19-15(22)8-7-13-10-25-17(20-13)21-16(23)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,19,22)(H,20,21,23)
SMILES: C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)F
Molecular Formula: C17H14FN3O2S2
Molecular Weight: 375.44

N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

CAS No.: 1021058-95-6

Cat. No.: VC7347053

Molecular Formula: C17H14FN3O2S2

Molecular Weight: 375.44

* For research use only. Not for human or veterinary use.

N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide - 1021058-95-6

Specification

CAS No. 1021058-95-6
Molecular Formula C17H14FN3O2S2
Molecular Weight 375.44
IUPAC Name N-[4-[3-(4-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Standard InChI InChI=1S/C17H14FN3O2S2/c18-11-3-5-12(6-4-11)19-15(22)8-7-13-10-25-17(20-13)21-16(23)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,19,22)(H,20,21,23)
Standard InChI Key QISUDFJTKCRODS-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, N-[4-(3-(4-fluoroanilino)-3-oxopropyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, reflects its intricate architecture. Key structural components include:

  • A thiazole ring substituted at position 4 with a 3-(4-fluorophenylamino)-3-oxopropyl chain.

  • A thiophene-2-carboxamide group attached to the thiazole’s position 2.

  • A 4-fluorophenyl moiety linked via an amide bond.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1021058-95-6
Molecular FormulaC₁₇H₁₄FN₃O₂S₂
Molecular Weight375.44 g/mol
SMILES NotationC1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)F
InChI KeyQISUDFJTKCRODS-UHFFFAOYSA-N

The presence of fluorine enhances metabolic stability and membrane permeability, while the thiazole and thiophene rings contribute to π-π stacking interactions with biological targets .

Synthesis and Preparation

The synthesis of N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide involves multi-step organic reactions:

Thiazole Ring Formation

Thiazole cores are typically synthesized via Hantzsch thiazole synthesis, involving condensation of α-halo ketones with thioamides. For this compound, a substituted thioamide intermediate likely reacts with a halogenated ketone precursor to form the thiazole backbone.

Thiophene-2-carboxamide Attachment

The thiophene-2-carboxamide moiety is introduced via nucleophilic acyl substitution. Thiophene-2-carbonyl chloride reacts with the amino group on the thiazole ring under basic conditions .

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/Conditions
1Thiazole formationα-bromoketone, thioamide, EtOH, reflux
2Amide coupling4-fluoroaniline, EDCl, HOBt, DMF
3Carboxamide functionalizationThiophene-2-carbonyl chloride, pyridine

Physicochemical Properties

Solubility

The compound’s logP value (estimated at ~2.8) suggests moderate lipophilicity, favoring cellular uptake. Poor aqueous solubility is anticipated due to the aromatic heterocycles.

Stability

The amide bonds and thioether linkages are susceptible to enzymatic hydrolysis in vivo, necessitating prodrug strategies for therapeutic applications .

Biological Activities and Hypothesized Mechanisms

While direct pharmacological studies are lacking, structurally related compounds exhibit promising bioactivity:

Antimicrobial Effects

Thiophene-carboxamides disrupt microbial cell membranes via lipid bilayer intercalation. Fluorine’s electronegativity potentiates interactions with bacterial efflux pumps.

Anti-inflammatory Action

Analogous compounds suppress COX-2 and NF-κB pathways, reducing prostaglandin synthesis. The thiazole ring’s sulfur atom may scavenge reactive oxygen species .

Research Gaps and Future Directions

  • Synthetic Optimization: Current yields for multi-step synthesis are unreported. Flow chemistry or microwave-assisted methods could improve efficiency .

  • In Vitro Screening: Prioritize assays against kinase panels, bacterial strains, and inflammatory cytokines.

  • ADMET Profiling: Evaluate pharmacokinetics, toxicity, and metabolic pathways using in silico models.

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